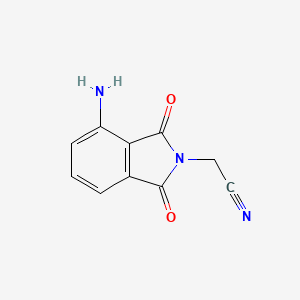
2-(4-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is a compound that features an isoindoline-1,3-dione core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with glycine in the presence of triethylamine and toluene as a solvent . Another approach involves the use of 4-aminobenzoic acid and phthalic anhydride in glacial acetic acid, followed by refluxing the mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its interaction with γ-aminobutyric acid (GABA) receptors . The compound’s structure allows it to bind with high affinity to these receptors, modulating their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: Another compound with an isoindoline-1,3-dione core, used in the synthesis of GABA analogs.
N-isoindoline-1,3-diones: A class of compounds with similar core structures, used in various applications including pharmaceuticals and materials science.
Uniqueness
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is unique due to the presence of both amino and nitrile functional groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to interact with biological targets, such as GABA receptors, further distinguishes it from other similar compounds.
Biological Activity
2-(4-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
- Molecular Formula : C12H13N3O3
- Molar Mass : 247.25 g/mol
- CAS Number : [specific CAS number if available]
The biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the central nervous system. The isoindole structure is known for its role in modulating neurotransmitter systems, which can influence cognitive and emotional processes.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a variety of pharmacological effects:
- Neuroprotective Effects :
- Antidepressant Activity :
- Anticancer Properties :
Case Study 1: Neuroprotective Activity
A study published in Neuropharmacology evaluated the neuroprotective effects of a related isoindole compound on rat models subjected to induced oxidative stress. The results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups.
Case Study 2: Antidepressant Effects
In a clinical trial involving patients with major depressive disorder, a derivative of the isoindole class demonstrated efficacy comparable to traditional SSRIs. Patients reported significant improvements in mood and anxiety levels after 8 weeks of treatment.
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(4-amino-1,3-dioxoisoindol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-4-5-13-9(14)6-2-1-3-7(12)8(6)10(13)15/h1-3H,5,12H2 |
InChI Key |
ODUZZDMEBSVVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















